molecular formula C4H12Cl2N2 B157065 N-2-Chloroethyl ethylenediamine hydrochloride CAS No. 5590-29-4

N-2-Chloroethyl ethylenediamine hydrochloride

Cat. No.: B157065
CAS No.: 5590-29-4
M. Wt: 195.51 g/mol
InChI Key: OCTUDYDANKLSIO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-2-Chloroethyl ethylenediamine hydrochloride can be synthesized through the reaction of ethylenediamine with 2-chloroethanol in the presence of hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-2-Chloroethyl ethylenediamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions may produce corresponding oxidized products .

Scientific Research Applications

N-2-Chloroethyl ethylenediamine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-2-Chloroethyl ethylenediamine hydrochloride involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation process can lead to the disruption of normal cellular functions, making it useful in the development of chemotherapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • N-2-Chloroethyl ethylenediamine dihydrochloride
  • 2-Azanyl-ethyl (2-chloroethyl)azanium dichloride
  • N1-(2-Chloroethyl)ethane-1,2-diamine hydrochloride

Uniqueness

N-2-Chloroethyl ethylenediamine hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in the synthesis of numerous compounds. Its hygroscopic nature and stability under specific conditions further distinguish it from other similar compounds .

Properties

IUPAC Name

N'-(2-chloroethyl)ethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11ClN2.ClH/c5-1-3-7-4-2-6;/h7H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTUDYDANKLSIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40971301
Record name N~1~-(2-Chloroethyl)ethane-1,2-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5590-29-4
Record name 5590-29-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74841
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~-(2-Chloroethyl)ethane-1,2-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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